Non-Hygroscopic Character vs. Sorbitol and Xylitol for Shelf-Life Sensitive Formulations
Lactitol monohydrate is demonstrably non-hygroscopic, a critical property for maintaining product crispness and preventing moisture-induced degradation in dry formulations. This contrasts sharply with sorbitol and xylitol, which are known to absorb atmospheric moisture [1]. This property is attributed to the specific crystalline structure of the monohydrate, which is stable under a wide range of relative humidities [2].
| Evidence Dimension | Hygroscopicity |
|---|---|
| Target Compound Data | Non-hygroscopic |
| Comparator Or Baseline | Sorbitol: Hygroscopic; Xylitol: Hygroscopic |
| Quantified Difference | Qualitative difference; lactitol is the only non-hygroscopic disaccharide sugar alcohol in its class [1]. |
| Conditions | Ambient storage conditions; formulation stability testing. |
Why This Matters
For procurement in the food and pharmaceutical industries, non-hygroscopicity ensures extended shelf life and maintains product texture, directly impacting manufacturing efficiency and reducing waste from moisture-related defects.
- [1] Chemische Feitelijkheden. (1999). Zoetstoffen. Yumpu. View Source
- [2] Halttunen, H., Hurtta, M., Pitkänen, I., & Nurmi, J. (2005). The sorption and desorption of water in lactitols. Journal of Thermal Analysis and Calorimetry, 81(2), 285–290. View Source
